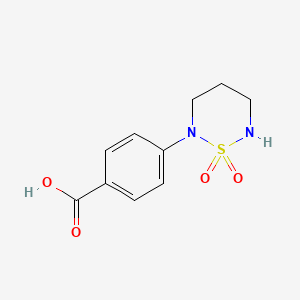

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid

Description

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a sulfonated thiadiazinane ring fused to the para-position of the benzene ring. The sulfone group (SO₂) in the thiadiazinane ring enhances polarity and stability, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVISNBNLAJLHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid typically involves the reaction of benzoic acid with appropriate thiadiazinan derivatives under specific conditions. One common method is the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by oxidation to introduce the dioxo group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and sulfonic acids.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 3-Bromo-2-methylimidazo[1,2-a]pyrazine lies in its potential as a pharmaceutical agent. Compounds containing the imidazo[1,2-a]pyrazine scaffold have been studied for their biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit substantial antimicrobial properties. For instance, studies have shown that 3-Bromo-2-methylimidazo[1,2-a]pyrazine demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain .

- Anticancer Properties : The compound has been explored for its anticancer potential. Some studies have indicated that imidazo[1,2-a]pyrazine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

Organic Synthesis

3-Bromo-2-methylimidazo[1,2-a]pyrazine serves as a versatile intermediate in organic synthesis. Its bromine substituent allows for further functionalization through various chemical reactions:

- Bromination Reactions : The compound can be synthesized via bromination of related imidazo compounds using reagents like N-bromosuccinimide (NBS), which facilitates the introduction of bromine at specific positions on the ring structure . This method has been successfully employed to yield high-purity products with good yields.

- Synthesis of Novel Derivatives : The ability to modify the compound's structure opens avenues for synthesizing novel derivatives with enhanced biological activities. For example, modifications at different positions on the imidazo ring can lead to compounds with improved potency against specific targets .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, 3-Bromo-2-methylimidazo[1,2-a]pyrazine has potential uses in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its unique chemical structure may impart desirable characteristics such as thermal stability and mechanical strength to polymeric materials .

- Nanotechnology : Research is ongoing into the use of imidazo[1,2-a]pyrazine derivatives in nanotechnology applications, particularly in drug delivery systems where controlled release and targeted delivery are crucial .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 3-Bromo-2-methylimidazo[1,2-a]pyrazine:

Mechanism of Action

The mechanism by which 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells.

Comparison with Similar Compounds

A. 2-(3,5-Dimethyl-1,1-dioxo-2H-1,6,2,6-thiadiazin-4-yl)benzoic acid ()

- Structure : Ortho-substituted benzoic acid with a dimethylated thiadiazinane ring.

- Key Differences :

- Substituent Position: The thiadiazinane ring is attached to the ortho position of the benzene ring, unlike the para position in the target compound.

- Methyl Groups: Additional methyl groups at the 3- and 5-positions of the thiadiazinane ring increase steric hindrance and hydrophobicity.

- Synthesis : Likely involves iodine-mediated cyclization (similar to ) and crystallization for structural confirmation via X-ray diffraction .

B. Benzodioxin-Based Thiadiazole-Fused Derivatives ()

- Structure : 1,4-Benzodioxin fused with 1,3,4-thiadiazole rings.

- Key Differences :

- Synthesis : Utilizes thiosemicarbazide cyclization and iodine-mediated reactions, highlighting a shared synthetic strategy with thiadiazinane derivatives .

C. Thiazole-Substituted Benzoic Acids ()

- Structure : Benzoic acid derivatives with thiazole substituents (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid).

- Key Differences :

Key Observations :

- Thiadiazinane derivatives exhibit higher molecular weights due to the six-membered ring and sulfone group.

- Benzodioxin-thiadiazole analogs show confirmed enzyme inhibition, suggesting that sulfone-containing heterocycles (as in the target compound) may share similar mechanisms .

Crystallographic and Computational Analysis

- Structural Confirmation : Thiadiazinane derivatives (e.g., ) are often characterized using single-crystal X-ray diffraction, with SHELX and OLEX2 as standard refinement tools .

- Bond Parameters : The thiadiazinane ring in shows a mean C–C bond length of 1.50 Å, consistent with similar sulfonated heterocycles.

Biological Activity

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is a synthetic compound that belongs to the thiadiazinan class of organic molecules. Its unique structure, characterized by a benzene ring and a thiadiazinan moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C10H12N2O4S

- Molecular Weight : 256.28 g/mol

- CAS Number : 2287298-95-5

- IUPAC Name : this compound

The biological activity of this compound may involve interactions with specific molecular targets within cells. It is hypothesized that the compound can act as an inhibitor or modulator of various enzymes and biochemical pathways, potentially influencing cellular processes such as apoptosis and protein degradation.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties. In a study evaluating various benzoic acid derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against several pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Cytotoxicity and Antiproliferative Effects

Case studies have shown that certain benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited antiproliferative effects on human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The compound's ability to activate proteasomal and lysosomal pathways suggests a potential role in enhancing cellular degradation processes that are often dysregulated in cancer .

Enzyme Inhibition

Inhibition studies have revealed that this compound may inhibit key enzymes involved in metabolic pathways. Notably, it has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are critical in various physiological processes including blood pressure regulation and neuropeptide metabolism. This inhibition could have therapeutic implications for conditions like hypertension and neurodegenerative diseases .

Case Study Summary

A recent study focused on the biological evaluation of several benzoic acid derivatives found that compounds with structural similarities to this compound showed enhanced bioactivity in promoting proteasomal and lysosomal activities in fibroblast cells. The study highlighted a significant increase in cathepsin B and L activities at concentrations of 5 μM and above without notable cytotoxicity .

| Compound | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Compound 3 | Hep-G2 | 5 | Antiproliferative |

| Compound 3 | A2058 | 5 | Antiproliferative |

| Compound 3 | CCD25sk | 10 | Non-cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.